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Introduction

Formaldehyde is a chemical compound with significant industrial applications, but it is also

recognized as a human carcinogen and is not a permitted food additive.[1][2] Its presence in

food can occur through environmental contamination, as a metabolite, or from its illegal use as

a preservative.[1][2] Therefore, accurate and reliable methods for detecting and quantifying

formaldehyde in various food matrices are crucial for ensuring consumer safety.

The chromotropic acid method is a well-established and widely used spectrophotometric

technique for the determination of formaldehyde.[3][4] This method is favored for its simplicity,

sensitivity, selectivity, and cost-effectiveness.[3] The principle of the method is based on the

reaction of formaldehyde with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic
acid) in the presence of a strong acid, typically concentrated sulfuric acid.[2][3] This reaction

produces a characteristic purple-colored monocationic chromogen, and the intensity of the

color, which is proportional to the formaldehyde concentration, is measured using a

spectrophotometer.[5]

Principle of the Method

In a highly acidic environment provided by concentrated sulfuric acid, formaldehyde reacts with

two molecules of chromotropic acid to form a stable purple-colored complex.[2][3] The

absorbance of this resulting solution is measured at its wavelength of maximum absorbance

(λmax), which is typically around 570-580 nm.[5][6] Quantification is achieved by comparing the
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absorbance of the sample to a calibration curve prepared from standard formaldehyde

solutions.[6] The method is highly selective for formaldehyde, with minimal interference from

other aldehydes.[4]

Quantitative Data Summary
The performance of the chromotropic acid method for formaldehyde determination can vary

depending on the specific protocol and the food matrix being analyzed. The following table

summarizes key quantitative parameters reported in various studies.
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Parameter Reported Value(s)
Food
Matrix/Sample Type

Reference

Wavelength (λmax)
571 nm, 574 nm, 580

nm, 535 nm

Cheese, Food

Simulants, General,

Disinfectants

[2][4][5][6]

Linearity Range 0.03 - 7.00 mg/L General [3]

3.0 - 11.0 mg/L
Disinfectants/Hair

Products
[4]

3.0 - 30.0 mg/kg Food Simulants [6]

0.4 - 2.0 ppm Cheese [2]

5 - 50 ppm General [7]

Limit of Detection

(LOD)
0.005 mg/L General [3]

1 ppm General (Qualitative) [1]

0.8 - 3.0 mg/kg Food Simulants [6]

2.55 ppm General [7][8]

Limit of Quantification

(LOQ)
3.190 mg/L Cheese [2]

Repeatability (r) 0.1 - 0.5 mg/kg

Food Simulants

(Water, Acetic Acid,

Ethanol, Olive Oil)

[6]

Experimental Protocols
Protocol 1: Qualitative Screening for Formaldehyde in
Food
This protocol is adapted from the Association of Official Analytical Chemists (AOAC) methods

and is suitable for rapid screening to determine the presence of formaldehyde.[1][9]
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1. Sample Preparation (Distillation)

Solid or Semi-solid Samples: Macerate 100 g of the sample with 100 mL of distilled water in

a mortar.[1][9]

Liquid Samples: Use 200 mL of the liquid sample.[1][9] For milk, dilute 100 mL with 100 mL

of water.[9]

Transfer the prepared sample to an 800 mL Kjeldahl flask.[1]

Acidify the sample with phosphoric acid, adding 1 mL in excess.[1][9]

Connect the flask to a condenser through a trap.[1][9]

Slowly distill approximately 50 mL of the sample.[1][9]

2. Colorimetric Test

Place 5 mL of the chromotropic acid reagent (see Reagent Preparation) into a test tube.[1][9]

Add 1 mL of the collected distillate to the test tube and mix.[1]

Place the test tube in a boiling water bath for 15 minutes.[1][9]

Observation: The appearance of a light to deep purple color indicates the presence of

formaldehyde.[1][9] The intensity of the color is proportional to the amount of formaldehyde

present.[1]

Protocol 2: Quantitative Spectrophotometric Analysis of
Formaldehyde
This protocol provides a method for the quantitative determination of formaldehyde

concentration.

1. Sample Preparation

Prepare the food sample and collect the distillate as described in Protocol 1, Step 1.
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2. Preparation of Calibration Standards

Prepare a stock solution of formaldehyde. The exact concentration should be determined by

a primary method like iodometric titration.[3]

From the stock solution, prepare a series of standard solutions with known formaldehyde

concentrations (e.g., ranging from 0.5 to 10 mg/L) by diluting with distilled water.[2][6]

3. Color Development

Pipette 1.0 mL of the sample distillate into a glass-stoppered tube.[6]

In separate tubes, pipette 1.0 mL of each standard solution and a blank (1.0 mL of distilled

water).[6]

To each tube, add 1.0 mL of the 0.5% chromotropic acid solution (see Reagent Preparation)

and mix.[6]

Carefully and slowly add 8 mL of concentrated sulfuric acid (75% or greater, depending on

the specific method) to each tube, ensuring to mix well.[5][6] Caution: This step is highly

exothermic and should be performed in an ice bath with appropriate safety precautions.

Place the tubes in a water bath at 60°C for 20 minutes or a boiling water bath for 15 minutes,

depending on the method.[1][6]

Remove the tubes and allow them to cool to room temperature for at least one hour.[6]

4. Spectrophotometric Measurement

Set the spectrophotometer to the predetermined wavelength of maximum absorbance (e.g.,

574 nm).[6]

Use the reagent blank to zero the spectrophotometer.[6]

Measure the absorbance of each standard solution and the sample solution.[6]

5. Quantification
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Plot a calibration curve of absorbance versus the concentration of the formaldehyde

standards.[6]

Determine the concentration of formaldehyde in the sample distillate by interpolating its

absorbance value on the calibration curve.

Calculate the final concentration of formaldehyde in the original food sample, accounting for

any dilution factors used during sample preparation.

Reagent Preparation
Chromotropic Acid Reagent (0.5% w/v): Dissolve 500 mg of chromotropic acid disodium salt

dihydrate in a 100 mL volumetric flask and make up to the mark with distilled water. This

solution should be prepared fresh on the day of use.[6]

Sulfuric Acid (72%): Carefully pour 150 mL of concentrated sulfuric acid (98%) into 100 mL of

distilled water in a flask, while cooling the flask in an ice bath.[1]

Sulfuric Acid (75%): Measure 100 mL of water and add concentrated sulfuric acid to make a

total volume of 400 mL.[6]

Standard Formaldehyde Solution: A stock solution can be prepared from a commercial

formaldehyde solution (e.g., 37%). Its exact concentration must be verified using a standard

titration method.[3] Working standards are prepared by diluting this stock solution.
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Caption: Workflow for formaldehyde analysis in food using the chromotropic acid method.
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Chemical Reaction Principle
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Caption: Reaction of formaldehyde with chromotropic acid in a strong acid medium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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